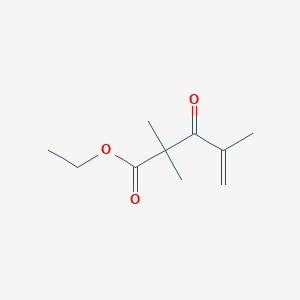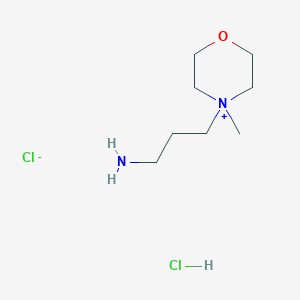
Methyl (2R)-2-bromo-2-(2-chlorophenyl)acetate
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Methyl (2R)-2-bromo-2-(2-chlorophenyl)acetate is an organic compound that belongs to the class of esters. It is characterized by the presence of a bromine atom and a chlorine atom attached to a phenyl ring, making it a halogenated ester. This compound is of interest in various fields of chemistry due to its unique structural features and reactivity.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of Methyl (2R)-2-bromo-2-(2-chlorophenyl)acetate typically involves the esterification of (2R)-2-bromo-2-(2-chlorophenyl)acetic acid with methanol in the presence of an acid catalyst such as sulfuric acid or hydrochloric acid. The reaction is carried out under reflux conditions to ensure complete conversion of the acid to the ester.
Industrial Production Methods
In an industrial setting, the production of this compound may involve continuous flow processes to enhance efficiency and yield. The use of automated reactors and precise control of reaction parameters such as temperature, pressure, and catalyst concentration are crucial for large-scale production.
Analyse Des Réactions Chimiques
Types of Reactions
Substitution Reactions: Methyl (2R)-2-bromo-2-(2-chlorophenyl)acetate can undergo nucleophilic substitution reactions where the bromine atom is replaced by other nucleophiles such as hydroxide ions, amines, or thiols.
Reduction Reactions: The compound can be reduced to form Methyl (2R)-2-(2-chlorophenyl)acetate by using reducing agents such as lithium aluminum hydride or sodium borohydride.
Oxidation Reactions: Oxidation of this compound can lead to the formation of corresponding carboxylic acids or ketones depending on the oxidizing agent used.
Common Reagents and Conditions
Nucleophilic Substitution: Sodium hydroxide, ethanol, reflux conditions.
Reduction: Lithium aluminum hydride, tetrahydrofuran, room temperature.
Oxidation: Potassium permanganate, acetone, room temperature.
Major Products Formed
Substitution: Methyl (2R)-2-(2-chlorophenyl)acetate.
Reduction: Methyl (2R)-2-(2-chlorophenyl)acetate.
Oxidation: (2R)-2-(2-chlorophenyl)acetic acid or (2R)-2-(2-chlorophenyl)acetone.
Applications De Recherche Scientifique
Methyl (2R)-2-bromo-2-(2-chlorophenyl)acetate has several applications in scientific research:
Chemistry: It is used as an intermediate in the synthesis of various organic compounds, including pharmaceuticals and agrochemicals.
Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: It serves as a precursor for the synthesis of drugs that target specific biological pathways.
Industry: The compound is used in the production of specialty chemicals and materials with specific properties.
Mécanisme D'action
The mechanism of action of Methyl (2R)-2-bromo-2-(2-chlorophenyl)acetate involves its interaction with molecular targets such as enzymes and receptors. The bromine and chlorine atoms in the compound can form halogen bonds with amino acid residues in proteins, leading to inhibition or activation of enzymatic activity. The ester group can undergo hydrolysis to release the active acid form, which can further interact with biological targets.
Comparaison Avec Des Composés Similaires
Similar Compounds
Methyl (2R)-2-chloro-2-(2-chlorophenyl)acetate: Similar structure but with a chlorine atom instead of a bromine atom.
Methyl (2R)-2-bromo-2-(4-chlorophenyl)acetate: Similar structure but with the chlorine atom in the para position.
Methyl (2R)-2-bromo-2-(2-fluorophenyl)acetate: Similar structure but with a fluorine atom instead of a chlorine atom.
Uniqueness
Methyl (2R)-2-bromo-2-(2-chlorophenyl)acetate is unique due to the presence of both bromine and chlorine atoms on the phenyl ring, which imparts distinct reactivity and biological activity compared to its analogs. The combination of these halogens can enhance the compound’s ability to form halogen bonds and interact with biological targets, making it a valuable compound for research and industrial applications.
Propriétés
Formule moléculaire |
C9H8BrClO2 |
|---|---|
Poids moléculaire |
263.51 g/mol |
Nom IUPAC |
methyl (2R)-2-bromo-2-(2-chlorophenyl)acetate |
InChI |
InChI=1S/C9H8BrClO2/c1-13-9(12)8(10)6-4-2-3-5-7(6)11/h2-5,8H,1H3/t8-/m1/s1 |
Clé InChI |
HMBUCZUZRQQJQD-MRVPVSSYSA-N |
SMILES isomérique |
COC(=O)[C@@H](C1=CC=CC=C1Cl)Br |
SMILES canonique |
COC(=O)C(C1=CC=CC=C1Cl)Br |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![[(4-Methylphenoxy)(tosylimino)methyl] azide](/img/structure/B15166789.png)

![(8aS)-3-hydroxy-3-methyl-6,7,8,8a-tetrahydro-2H-pyrrolo[1,2-a]pyrazine-1,4-dione](/img/structure/B15166803.png)
![N~1~-[3-(1-Azacyclopentadec-6-en-1-yl)propyl]propane-1,3-diamine](/img/structure/B15166806.png)

![2-[[5-Cyano-4-methyl-6-(2-sulfoanilino)pyridin-2-yl]amino]benzenesulfonic acid](/img/structure/B15166829.png)







![Silane, [[3,4-dihydro-2-(2-propenyl)-1-naphthalenyl]oxy]trimethyl-](/img/structure/B15166860.png)
